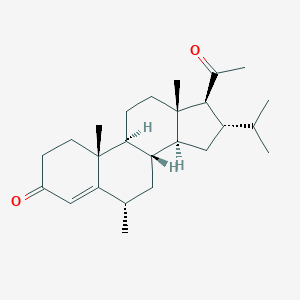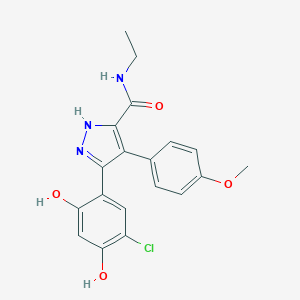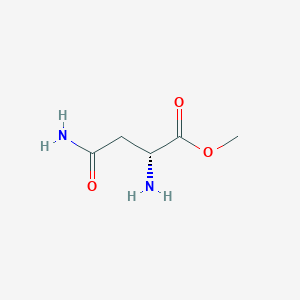
D-天冬氨酸甲酯
描述
D-Asparagine methyl ester is a derivative of the amino acid asparagine, where the carboxyl group is modified to form an ester. This modification can alter the compound's properties and reactivity, making it a valuable intermediate in the synthesis of various peptides and pharmaceutical compounds.
Synthesis Analysis
The synthesis of D-Asparagine methyl ester derivatives can be achieved through several methods. One approach involves a one-pot cyclization/protection sequence starting from asparagine, followed by esterification to yield enantiomerically pure methyl ester derivatives . Another method includes the treatment of o-nitrophenylsulphenyl amino acid esters with methanolic hydrogen chloride to obtain crystalline hydrochlorides, which can be used in peptide synthesis . Additionally, an aspartame analogue, which is structurally related to D-Asparagine methyl ester, was synthesized by replacing the aspartic acid with asparagine and the peptide bond with an ester bond .
Molecular Structure Analysis
The molecular structure of D-Asparagine methyl ester derivatives is crucial for their function in asymmetric synthesis and peptide bond formation. The enantiomerically pure methyl ester derivatives can be deprotonated and alkylated to form α-methylaspartic acid, which is important for the formation of dipeptides . The molecular structure of aspartame analogues indicates that the ester bond is isosteric with the peptide bond, although the replacement of the peptide bond with an ester bond can result in the loss of certain properties, such as sweetness in the case of aspartame .
Chemical Reactions Analysis
Chemical reactions involving D-Asparagine methyl ester derivatives are diverse and can lead to various products. For instance, the alkylated adducts of methyl ester derivatives can be transformed into α-methylaspartic acid . The crystalline hydrochlorides of L-asparagine can be used to synthesize benzyloxycarbonyl peptide esters, which can then be converted into free peptides . Moreover, the synthesis of N-methyl-DL-aspartic acid derivatives involves Michael addition reactions and regioselective transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-Asparagine methyl ester derivatives are influenced by their molecular structure. The enantiomerically pure forms of these derivatives are significant for their potential use in asymmetric synthesis . The crystalline nature of certain derivatives, such as the hydrochlorides mentioned in , suggests that they have well-defined physical properties that can be leveraged in peptide synthesis. The chemical reactivity of these compounds, as demonstrated by their ability to undergo various transformations and participate in the formation of complex molecules, is a key aspect of their chemical properties .
科学研究应用
植物中的抑制活性
D-天冬氨酸甲酯及其类似物被研究其在植物中的作用。例如,从天门冬提取的天门冬酸抗S-氧化物甲酯和天门冬酸合成S-氧化物甲酯被评估其对环氧合酶-2的抑制活性,表明具有潜在的抗炎和癌症化学预防特性 (Jang et al., 2004)。
在衰老和蛋白质修复中的作用
D-天冬氨酸甲酯在衰老背景下很重要,因为它参与蛋白质修复过程。甲基转移酶可以识别受损的L-异天冬氨酸和D-天冬氨酸残基形式,而甲酯化反应可以帮助将这些改变的残基转化为正常形式。这在减少与年龄相关的蛋白质损伤中起着至关重要的作用 (Clarke, 2003)。
质谱和神经肽分析
对肽的甲酯化,包括涉及D-天冬氨酸的肽,可以提高质谱中的碎裂效率。这种技术在识别和表征神经肽方面非常有用,展示了D-天冬氨酸甲酯在高级生化分析中的作用 (Ma et al., 2007)。
类似物研究中的合成和特性
在合成化学中,D-天冬氨酸甲酯类似物用于研究分子的结构和功能方面。例如,合成L-天冬氨酰L-3-苯乙酸甲酯以研究用天冬氨酸替代天冬酸和用肽键替代酯键的影响 (Tao et al., 2004)。
蛋白质异天冬酸的检测和分析
D-天冬氨酸甲酯在蛋白质修饰的分析中也很重要,特别是异天冬酸。该过程涉及甲酯化和随后的水解,有助于检测和分析蛋白质中的异天冬酸,这是理解蛋白质降解和药物开发的关键方面 (Liu et al., 2012)。
化学酶应用
涉及D-天冬氨酸甲酯的化学酶方法用于合成手性化合物。这种方法涉及酶催化的N-保护D-天冬氨酸酯的水解,在制药和生物化学研究中具有重要意义,特别是用于创建特定的对映纯化合物 (Iding et al., 2004)。
安全和危害
属性
IUPAC Name |
methyl (2R)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373425 | |
| Record name | D-Asparagine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Asparagine methyl ester | |
CAS RN |
108258-31-7 | |
| Record name | D-Asparagine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




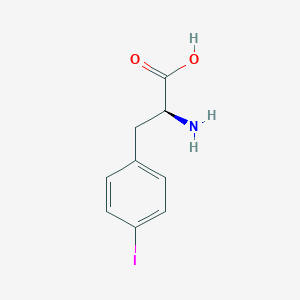
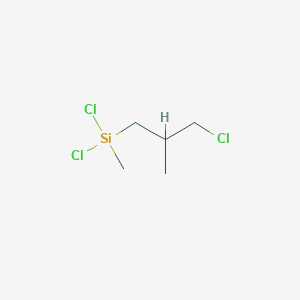
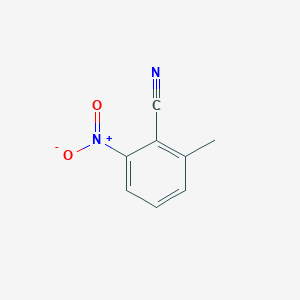
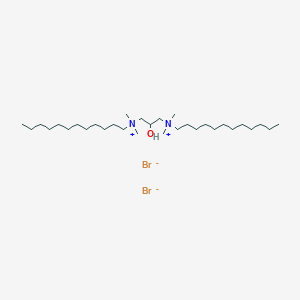




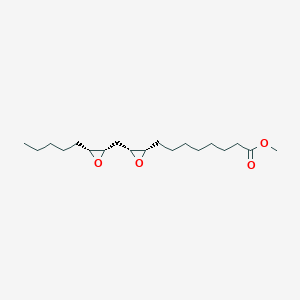
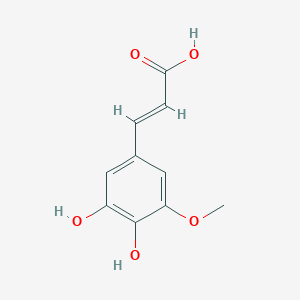
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
